2-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a benzotriazole moiety and a thiolane ring. The presence of iodine in the benzotriazole ring and the thiolane ring with a sulfone group makes this compound unique. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the introduction of the benzotriazole moiety into the thiolane ring. One common method is the reaction of 6-iodo-1H-1,2,3-benzotriazole with a thiolane derivative under specific conditions. The reaction may involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation, cyclization, and sulfonation steps, followed by purification using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzotriazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Scientific Research Applications
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds with potential anticancer, antibacterial, and antiviral activities.
Material Sciences: Utilized in the development of corrosion inhibitors, UV filters, and materials for solar cells and photovoltaic applications.
Synthetic Chemistry: Acts as a versatile synthetic auxiliary in the construction of complex heterocyclic frameworks.
Mechanism of Action
The mechanism of action of 2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The benzotriazole moiety can bind to enzymes and receptors, influencing various biological pathways. The sulfone group in the thiolane ring may also contribute to its biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog without the thiolane ring, widely used as a corrosion inhibitor and in medicinal chemistry.
Imidazole Derivatives: Compounds like 1,3-diazole, which share similar heterocyclic structures and exhibit diverse biological activities.
Uniqueness
2-[(6-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of the benzotriazole moiety with an iodine atom and a thiolane ring with a sulfone group. This structural complexity enhances its potential for diverse applications in medicinal chemistry and material sciences .
Properties
Molecular Formula |
C11H12IN3O2S |
---|---|
Molecular Weight |
377.20 g/mol |
IUPAC Name |
2-[(6-iodobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12IN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
NAPOSGYCIDGACD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)I)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.